molecular formula C24H42Cl12Si6 B061851 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene CAS No. 194933-15-8

1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene

Cat. No.: B061851
CAS No.: 194933-15-8
M. Wt: 924.5 g/mol
InChI Key: ZRACHDWEPBOVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene is an organosilicon compound with the molecular formula C24H42Cl12Si6 and a molecular weight of 924.55 g/mol . This compound is characterized by a benzene ring substituted with six 2-(methyldichlorosilyl)ethyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene typically involves the reaction of hexakis(2-bromoethyl)benzene with methyldichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, thiols

    Catalysts: Platinum or palladium catalysts for certain substitution reactions

    Solvents: Toluene, dichloromethane, or tetrahydrofuran

    Temperature: Typically between 25-80°C depending on the reaction

Major Products Formed

    Siloxanes: Formed from substitution reactions with alcohols

    Silamines: Formed from substitution reactions with amines

    Silthioethers: Formed from substitution reactions with thiols

    Polysiloxanes: Formed from condensation reactions of silanols

Properties

IUPAC Name

dichloro-methyl-[2-[2,3,4,5,6-pentakis[2-[dichloro(methyl)silyl]ethyl]phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42Cl12Si6/c1-37(25,26)13-7-19-20(8-14-38(2,27)28)22(10-16-40(4,31)32)24(12-18-42(6,35)36)23(11-17-41(5,33)34)21(19)9-15-39(3,29)30/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRACHDWEPBOVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC1=C(C(=C(C(=C1CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Cl12Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473345
Record name [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

924.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194933-15-8
Record name [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
Reactant of Route 2
Reactant of Route 2
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
Reactant of Route 3
Reactant of Route 3
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
Reactant of Route 4
Reactant of Route 4
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
Reactant of Route 5
Reactant of Route 5
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
Reactant of Route 6
Reactant of Route 6
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.